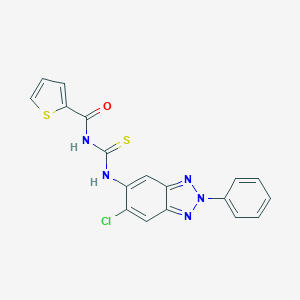
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2-thienylcarbonyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2-thienylcarbonyl)thiourea is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, featuring a benzotriazole moiety linked to a thiophene ring, imparts it with distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2-thienylcarbonyl)thiourea typically involves multiple steps:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This can be achieved by reacting 2-phenyl-1H-benzotriazole with chlorinating agents such as thionyl chloride to introduce the chloro substituent at the 6-position.
Coupling with Thiophene Derivative: The chlorinated benzotriazole is then coupled with a thiophene-2-carboxamide derivative. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Introduction of Carbamothioyl Group: The final step involves the introduction of the carbamothioyl group. This can be achieved by reacting the intermediate with thiocarbamoyl chloride under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the benzotriazole moiety can yield various reduced derivatives, which may exhibit different biological activities.
Substitution: The chloro substituent on the benzotriazole ring can be replaced by nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2-thienylcarbonyl)thiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Benzotriazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. Studies have shown that modifications to the benzotriazole and thiophene moieties can enhance these biological activities.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used as a stabilizer in polymers and coatings. Its ability to absorb ultraviolet (UV) light makes it an effective UV stabilizer, protecting materials from degradation caused by UV radiation.
Mechanism of Action
The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2-thienylcarbonyl)thiourea involves its interaction with specific molecular targets. The benzotriazole moiety can inhibit enzymes involved in the biosynthesis of nucleic acids, while the thiophene ring can interact with cellular membranes, disrupting their integrity. These interactions lead to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer.
N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine: A compound with similar structural features and biological activities.
3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: A structurally related compound with potential pharmacological applications.
Uniqueness
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2-thienylcarbonyl)thiourea stands out due to its unique combination of a benzotriazole moiety and a thiophene ring. This combination imparts the compound with distinctive chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H12ClN5OS2 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-[(6-chloro-2-phenylbenzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H12ClN5OS2/c19-12-9-14-15(23-24(22-14)11-5-2-1-3-6-11)10-13(12)20-18(26)21-17(25)16-7-4-8-27-16/h1-10H,(H2,20,21,25,26) |
InChI Key |
IOLRYPCOWRVKCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=S)NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=S)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















